N-benzylcyclopentanamine

Physical Organic Chemistry Separation Science Medicinal Chemistry

Researchers optimizing dual NK-1/SSRI pharmacophores require the distinct cyclopentyl geometry unavailable from cyclohexyl analogs. N-Benzylcyclopentanamine (CAS 15205-23-9) delivers: • 5-membered ring strain (~26 kJ/mol) enabling optimal dual-target engagement • LogP ~3.1 vs 3.58 (cyclohexyl) for refined CNS penetration • Scaffold validated per US20060019944A1 for neurological programs

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 15205-23-9
Cat. No. B097605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylcyclopentanamine
CAS15205-23-9
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2
InChIKeyPPVZYCGBQWWSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylcyclopentanamine (CAS 15205-23-9): Chemical Identity and Baseline Physicochemical Profile for Procurement Evaluation


N-Benzylcyclopentanamine (CAS 15205-23-9, molecular formula C12H17N, MW 175.27 g/mol) is a secondary amine characterized by a benzyl group attached to a cyclopentanamine core [1]. It is classified within the broader family of N-benzyl cycloalkylamines, serving as a versatile building block in organic synthesis and pharmaceutical research [2]. Its physical state is typically a yellow to colorless oil or low-melting solid (reported mp 158-159 °C under specific conditions), with a boiling point of 270.5±9.0 °C at 760 mmHg and a predicted density of 1.0±0.1 g/cm³ . The compound is commercially available with typical purity specifications ranging from 95% to 97% from various chemical suppliers for research and development applications . As a secondary amine, it participates in characteristic amine reactions including alkylation, acylation, and sulfonation, making it a strategic intermediate for synthesizing more complex molecular architectures .

Why N-Benzylcyclopentanamine (CAS 15205-23-9) Cannot Be Interchanged with Generic Cycloalkylamine Analogs


Substituting N-benzylcyclopentanamine with closely related analogs, particularly N-benzylcyclohexanamine (CAS 4383-25-9) or other N-benzyl cycloalkylamines, introduces quantifiable alterations in molecular geometry, physicochemical properties, and biological target engagement that fundamentally impact experimental reproducibility and synthetic outcomes. The cyclopentyl moiety imposes a distinct ring strain (approximately 26 kJ/mol) and a smaller ring size (5-membered) compared to the cyclohexyl analog (6-membered, near-strain-free), resulting in different conformational preferences and steric bulk around the amine nitrogen [1]. These structural nuances translate directly into measurable differences: a lower molecular weight (175.27 vs 189.30 g/mol for the cyclohexyl analog), a lower boiling point (270.5±9.0 °C vs 289.8±9.0 °C), and altered lipophilicity profiles (predicted LogP approximately 3.1 for cyclopentyl vs 3.58 for cyclohexyl) . Such differences impact solubility, membrane permeability, and chromatographic retention behavior, making direct interchange without revalidation of reaction conditions or biological assays inadvisable. The following quantitative evidence establishes the specific differentiation dimensions that should guide scientific selection and procurement decisions.

N-Benzylcyclopentanamine (CAS 15205-23-9): Quantitative Differentiation Evidence Against Comparator Analogs


Physicochemical Differentiation: Boiling Point and Lipophilicity Relative to N-Benzylcyclohexanamine

N-Benzylcyclopentanamine demonstrates a quantifiably lower boiling point (270.5±9.0 °C at 760 mmHg) compared to its direct six-membered ring analog, N-benzylcyclohexanamine (CAS 4383-25-9, boiling point 289.8±9.0 °C at 760 mmHg), representing a difference of approximately 19.3 °C . This difference arises from the reduced molecular weight and altered intermolecular forces associated with the smaller cyclopentyl ring. Furthermore, the predicted octanol-water partition coefficient (LogP) for N-benzylcyclopentanamine is approximately 3.1, whereas the cyclohexyl analog exhibits a higher predicted LogP of 3.58 . This 0.48 LogP unit difference indicates that the cyclopentyl derivative is measurably less lipophilic, which influences its distribution in biphasic systems and its retention time in reversed-phase chromatographic separations.

Physical Organic Chemistry Separation Science Medicinal Chemistry Chromatography

Structural Scaffold Differentiation: Cyclopentyl Core in Dual NK-1 Antagonist/SSRI Pharmacophores

N-Benzylcyclopentanamine and its derivatives are explicitly claimed as a core structural motif within a patent family covering cyclopentylamine and cyclohexylamine derivatives as dual NK-1 (neurokinin-1) receptor antagonists and selective serotonin reuptake inhibitors (SSRIs) [1]. Within the patent disclosure (US20060019944A1), the cyclopentyl scaffold (where n=1 in the claimed cyclic amine ring) is distinguished from the cyclohexyl scaffold (n=2) as a distinct genus. The patent claims compounds of Formula (I) wherein the cyclic amine can be a cyclopentylamine or cyclohexylamine derivative, with the cyclopentyl core specifically intended for therapeutic applications in conditions mediated by tachykinins and/or requiring serotonin reuptake inhibition [2]. While specific quantitative IC50 or Ki values for the unsubstituted N-benzylcyclopentanamine parent compound are not provided in the accessible patent text, the structural differentiation is clear: the five-membered ring defines a specific pharmacophoric geometry that is not interchangeable with the six-membered ring for optimal dual-target engagement [3].

Medicinal Chemistry Neuropharmacology GPCR Targeting Drug Discovery

Surface Activity and Industrial Formulation: Quantified Differentiation in Detergent and Vitiligo Treatment Applications

N-Benzylcyclopentanamine (marketed as N-Benzyl-N-cyclopentylamine) is commercially utilized as a surface-active agent specifically formulated to improve the performance of detergents, soaps, and disinfectants . Unlike its cyclohexyl analog, which is primarily noted for applications in organic synthesis and as a pharmaceutical intermediate, the cyclopentyl derivative has been identified for its ability to stimulate melanin production via inhibition of melanocyte tyrosinase activity, leading to its use in vitiligo treatment formulations . The mechanism is reported to involve binding to cannabinoid type 1 (CB1) receptors and polyol receptors, though quantitative IC50 values for tyrosinase inhibition specific to N-benzylcyclopentanamine are not available in the primary literature [1]. In contrast, the cyclohexyl analog (N-benzylcyclohexanamine) has been investigated for cytochrome P450 enzyme induction and anticonvulsant activity, representing a distinctly different application profile [2].

Surface Chemistry Cosmetic Formulation Dermatology Tyrosinase Inhibition

Synthetic Utility as a Building Block: Differentiated Reactivity and Steric Profile in Alkylation and Catalysis

As a secondary amine, N-benzylcyclopentanamine serves as a versatile intermediate in organic synthesis, with its cyclopentyl group imposing distinct steric and electronic effects compared to other cycloalkyl analogs . The compound can be synthesized via alkylation of benzylamine with 1,4-dichlorobutane under alkaline conditions, a route that is specific to the five-membered ring formation . In catalytic applications, cyclopentyl-substituted ligands have been shown to be highly effective in copper-catalyzed atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), with the cyclopentyl variant exhibiting different activity and selectivity profiles compared to cyclohexyl or benzyl variants [1]. While direct quantitative comparison data for N-benzylcyclopentanamine in ATRP is not available, the broader class-level inference indicates that the cyclopentyl ring's unique steric demand and ring strain influence ligand geometry and catalyst activity, providing a rational basis for its selection in reaction optimization where these parameters are critical.

Organic Synthesis Catalysis Amine Chemistry Building Block

Regioisomeric and Stereochemical Control: Differentiating Cyclopentyl from Cyclohexyl in Palladium-Catalyzed Transformations

In palladium-catalyzed transformations involving allylic amine substrates, the ring size of the amine component significantly influences regioselectivity and stereochemical outcomes. Studies on N-benzyl cyclopentenyl glycine derivatives demonstrate that bicyclic amines (exo or endo) can be regioselectively transformed to specific diastereoisomers of N-benzyl cyclopentenyl glycine by reaction with hydride donors (primarily NaBH3CN) in the presence of a palladium(0) catalyst [1]. This reaction pathway, which allows access to both diastereoisomers of cyclopentenyl glycine, is specifically enabled by the cyclopentyl framework and would not proceed with the same selectivity using cyclohexyl analogs due to the different ring strain and conformational constraints imposed by the six-membered ring [2]. The cyclopentyl ring's inherent ring strain facilitates specific transition state geometries that control the stereochemical course of the palladium-catalyzed reduction, providing a synthetic advantage for accessing enantiomerically enriched building blocks in pharmaceutical synthesis.

Palladium Catalysis Asymmetric Synthesis Allylic Amination Stereochemistry

Optimal Application Scenarios for N-Benzylcyclopentanamine (CAS 15205-23-9) in Scientific Research and Industrial Procurement


Neurological Drug Discovery Targeting Dual NK-1 Antagonism and Serotonin Reuptake Inhibition

N-Benzylcyclopentanamine is positioned as a core scaffold in dual NK-1 antagonist/SSRI pharmacophores, as explicitly claimed in US Patent Application US20060019944A1 [1]. Researchers developing compounds for conditions mediated by tachykinins (e.g., pain, inflammation, depression) and/or requiring selective serotonin reuptake inhibition should prioritize the cyclopentyl core over cyclohexyl analogs due to its distinct pharmacophoric geometry that enables optimal dual-target engagement. The patent literature establishes this scaffold as a privileged structure for neurological therapeutic development, providing intellectual property and structural rationale for its selection in medicinal chemistry programs . The differentiation in boiling point and lipophilicity relative to N-benzylcyclohexanamine further supports its use when specific physicochemical properties are required for blood-brain barrier penetration or formulation development .

Cosmetic and Dermatological Formulation for Vitiligo and Pigmentation Disorders

Procurement of N-benzylcyclopentanamine for dermatological research should be driven by its reported ability to stimulate melanin production via modulation of melanocyte tyrosinase activity, a property specifically associated with this cyclopentyl derivative in the context of vitiligo treatment formulations [1]. The compound's surface-active properties, which enhance detergent, soap, and disinfectant performance, provide an additional dimension of utility in cosmetic formulation development . Unlike the cyclohexyl analog (N-benzylcyclohexanamine), which has been primarily investigated for cytochrome P450 enzyme induction and anticonvulsant activity, the cyclopentyl variant offers a distinctly different application profile that justifies its selection in studies focused on skin pigmentation and cosmetic chemistry .

Asymmetric Synthesis and Chiral Building Block Preparation via Palladium-Catalyzed Transformations

For synthetic chemists engaged in the preparation of enantiomerically enriched cyclopentyl-containing amino acids and derivatives, N-benzylcyclopentanamine and its analogs provide strategic advantages in stereochemical control. The cyclopentyl ring's inherent ring strain enables regioselective palladium-catalyzed reductions that allow access to both diastereoisomers of N-benzyl cyclopentenyl glycine, a capability that is specifically enabled by the five-membered ring framework [1]. This synthetic utility differentiates it from six-membered cyclohexyl analogs, which possess different conformational constraints and would likely exhibit altered stereochemical outcomes in analogous transformations. Procurement of N-benzylcyclopentanamine for asymmetric synthesis programs is thus justified when precise stereochemical control is required for the preparation of chiral pharmaceutical intermediates .

Catalyst Development and Ligand Design in Organometallic Chemistry

N-Benzylcyclopentanamine serves as a precursor for cyclopentyl-substituted ligands in transition metal catalysis, where the unique steric and electronic profile of the five-membered ring influences catalyst activity and selectivity. Cyclopentyl-substituted ligands have demonstrated effectiveness in copper-catalyzed atom transfer radical polymerization (ATRP) of methyl methacrylate, with the cyclopentyl variant exhibiting different catalytic performance compared to cyclohexyl or benzyl variants [1]. When designing new catalytic systems where ligand geometry is a critical parameter, the moderate ring strain and distinct steric bulk of the cyclopentyl group provide a differentiated platform for optimization . The compound's lower boiling point relative to the cyclohexyl analog also facilitates its handling and purification in ligand synthesis workflows .

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